(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Physicochemical profiling Drug-likeness CNS MPO

CAS 2034298-52-5 is a structurally unique benzimidazole-pyrrolidine amide, distinguished by its N-1–C-3 connectivity that is unprecedented in the ChEMBL database. This scaffold is a critical diversity element for kinase, GPCR, ion channel (TRPC5), and CNS-targeted screening libraries, as it lacks any peer-reviewed bioactivity data, guaranteeing novelty for SAR campaigns. Its low TPSA (37.6 Ų) and zero HBD count predict superior membrane permeability for intracellular targets. The ortho-methylthio group enables systematic ADME tuning via controlled oxidation. Procure at ≥95% purity.

Molecular Formula C19H19N3OS
Molecular Weight 337.44
CAS No. 2034298-52-5
Cat. No. B2886203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
CAS2034298-52-5
Molecular FormulaC19H19N3OS
Molecular Weight337.44
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43
InChIInChI=1S/C19H19N3OS/c1-24-18-9-5-2-6-15(18)19(23)21-11-10-14(12-21)22-13-20-16-7-3-4-8-17(16)22/h2-9,13-14H,10-12H2,1H3
InChIKeySPQGEMPXJYKHSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone (CAS 2034298-52-5): Structural Identity, Class, and Physicochemical Baseline for Procurement Evaluation


(3-(1H-Benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone (CAS 2034298-52-5) is a synthetic small molecule (C₁₉H₁₉N₃OS, MW 337.45 g/mol) belonging to the benzimidazole-pyrrolidine amide class. Its structure features a 1H-benzo[d]imidazole ring linked via its N-1 position to the C-3 of a pyrrolidine ring, which in turn is N-acylated with a 2-(methylthio)benzoyl group . Key calculated physicochemical parameters include a consensus LogP of approximately 3.59–4.20, a topological polar surface area (TPSA) of 37.61 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, placing it within Lipinski's Rule of Five space but with a relatively lipophilic profile and low TPSA compared to typical orally bioavailable leads [1][2]. Critically, as of the latest ChEMBL and ZINC database records, this compound has no reported bioactivity data in peer-reviewed literature, distinguishing it as an unexplored scaffold for de novo SAR campaigns rather than a characterized bioactive tool compound [2].

Why In-Class Benzimidazole-Pyrrolidine Analogs Cannot Substitute for CAS 2034298-52-5: Structural Uniqueness of the N-1 Benzimidazole–Pyrrolidine C-3–2-(Methylthio)benzoyl Architecture


Although benzimidazole-pyrrolidine derivatives constitute a well-precedented class in medicinal chemistry, CAS 2034298-52-5 occupies a distinct and sparsely represented topological niche that precludes simple analog substitution. The most extensively characterized benzimidazole-pyrrolidine chemotypes — the TRPC5 inhibitor series (1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles) reported by Sharma et al. (2022) [1] and the PrCP inhibitor series (benzimidazole pyrrolidinyl amides containing a piperidinyl group) reported by Shen et al. (2011) [2] — both feature the pyrrolidine substituent at the benzimidazole C-2 position, either as a 2-aminobenzimidazole or via a direct C–N linkage. In contrast, CAS 2034298-52-5 bears the benzimidazole at the pyrrolidine C-3 position via the benzimidazole N-1 nitrogen, with a 2-(methylthio)benzoyl amide at the pyrrolidine N-1. This inverted connectivity and the presence of the ortho-methylthio substituent on the benzoyl ring create a fundamentally different pharmacophoric geometry, hydrogen-bonding capacity, and conformational profile. Neither the TRPC5 series (exemplified by 16f, IC₅₀ = 0.068 μM against TRPC5 [1]) nor the PrCP series (exemplified by 9b, IC₅₀ ≈ 0.4–0.5 nM against PrCP [2]) can serve as direct surrogates for evaluating the biological potential of CAS 2034298-52-5, as their target engagement profiles are inextricably linked to their distinct substitution patterns. Substituting a C-2-pyrrolidinyl benzimidazole or a piperidinyl-containing PrCP inhibitor for this compound in a screening campaign would invalidate SAR hypotheses built around the N-1–C-3 connectivity and the ortho-SMe benzoyl moiety [3].

Quantitative Differentiation Evidence for CAS 2034298-52-5: Physicochemical Benchmarking, Scaffold Uniqueness, and Class-Level Potency Context


Lipophilicity and Polar Surface Area Differentiation vs. Marketed Benzimidazole Drugs and TRPC5/PrCP Tool Compounds

CAS 2034298-52-5 exhibits a calculated consensus LogP of approximately 3.6–4.2 and a TPSA of 37.6 Ų [1][2]. This physicochemical profile places it in a lipophilic, low-polar-surface-area region that is distinct from several clinically established benzimidazole drugs. For comparison, omeprazole (a proton-pump inhibitor) has TPSA ≈ 96 Ų and LogP ≈ 2.2; albendazole (an anthelmintic) has TPSA ≈ 92 Ų and LogP ≈ 3.1 [3]. The substantially lower TPSA (37.6 vs. ~92–96 Ų) and the absence of hydrogen bond donors (HBD = 0) suggest that CAS 2034298-52-5 would exhibit markedly higher membrane permeability and distinct CNS penetration potential compared to these therapeutics, though this comes at the expected cost of lower aqueous solubility. The TPSA value falls within the range associated with CNS drug-likeness (TPSA < 60–70 Ų) and the CNS MPO desirability window [3]. This profile differentiates the compound from the more polar PrCP inhibitor chemotype described by Shen et al. (2011), which incorporates a piperidinyl group with additional H-bond donors and acceptors, and from the TRPC5 inhibitor series of Sharma et al. (2022), whose 1-alkyl-2-aminobenzimidazole cores carry an additional H-bond donor at the benzimidazole N–H position [4][5].

Physicochemical profiling Drug-likeness CNS MPO Lead optimization

Topological Scaffold Differentiation: N-1–C-3 Connectivity Pattern vs. C-2-Linked Benzimidazole-Pyrrolidine Chemotypes

The connectivity pattern of CAS 2034298-52-5 — benzimidazole N-1 linked to pyrrolidine C-3, with the pyrrolidine N-1 acylated by 2-(methylthio)benzoic acid — represents a specific topological arrangement that is distinct from the two most extensively characterized benzimidazole-pyrrolidine chemotypes in the literature. The TRPC5 inhibitor series (Sharma et al., 2022) employs a 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole architecture where the pyrrolidine is directly attached to the benzimidazole C-2 via a C–N bond, and the most potent compound 16f achieves an IC₅₀ of 0.068 μM (68 nM) against TRPC5 [1]. The PrCP inhibitor series (Shen et al., 2011) utilizes a distinct benzimidazole-pyrrolidinyl amide scaffold with a piperidinyl-containing tail; compound 9b displays an IC₅₀ of approximately 0.41–0.53 nM against human PrCP [2]. In contrast, CAS 2034298-52-5 features: (i) benzimidazole N-1 (not C-2) attachment to pyrrolidine C-3 (not C-2); (ii) a 2-(methylthio)benzoyl amide (not a piperidinyl-propanone tail or an alkyl substituent); and (iii) an ortho-methylthio substituent on the benzoyl ring, which introduces a divalent sulfur atom capable of unique stereoelectronic effects and potential metabolic liabilities not present in the PrCP or TRPC5 chemotypes . A substructure search of ChEMBL confirms that this precise N-1–C-3–(2-SMe-benzoyl) combination is without precedent among compounds with reported bioactivity data [3].

Scaffold uniqueness Chemical space SAR novelty Medicinal chemistry

Class-Level Potency Context: Benzimidazole-Pyrrolidine Amides Achieve Sub-Nanomolar to Sub-Micromolar Target Engagement Across Diverse Protein Targets

While CAS 2034298-52-5 itself has no reported bioactivity [1], the benzimidazole-pyrrolidine amide class to which it belongs has demonstrated high-affinity target engagement across multiple therapeutically relevant protein families. Shen et al. (2011) reported that benzimidazole pyrrolidinyl amide PrCP inhibitors achieve low-nanomolar IC₅₀ values, with compound 9b inhibiting human PrCP at IC₅₀ ≈ 0.41–0.53 nM and demonstrating ex vivo target engagement in diet-induced obese (eDIO) mouse plasma [2]. Sharma et al. (2022) demonstrated that benzimidazole-pyrrolidine TRPC5 inhibitors span a potency range from 4.06 μM (AC1903) down to 0.068 μM (16f), a ~60-fold improvement achieved through systematic SAR, with 16f also demonstrating selectivity over the closely related TRPC4 channel [3]. In the kinase domain, benzimidazole-pyrrolidine derivatives have yielded inhibitors such as PFI-4, a selective BRPF1 bromodomain inhibitor with IC₅₀ = 80 nM ; an acylated 2-aminobenzimidazole pyrrolidine amide demonstrated IGFR-1 kinase inhibition with IC₅₀ = 81 nM [4]; and the benzimidazole-pyrrolidine-linked pyrrolo[2,1-c][1,4]benzodiazepine conjugates showed anticancer cytotoxicity with IC₅₀ values as low as 0.54 μM against DU-145 prostate cancer cells . This class-level evidence establishes that benzimidazole-pyrrolidine amides are capable of engaging diverse protein targets with high potency (low nM to sub-μM range), a precedent that supports the potential of CAS 2034298-52-5 as a screening candidate for target classes where its distinct N-1–C-3 topology may confer selectivity advantages. However, users must note that class-level inference does not predict which specific target(s) this compound may engage, and prospective biochemical profiling is required to establish its activity fingerprint.

Kinase inhibition GPCR modulation Protease inhibition Ion channel

Synthetic Tractability and Chemical Handle Differentiation: Amide Bond and Ortho-Methylthio Substituent as Modular Diversification Points

CAS 2034298-52-5 is synthesized via amide bond coupling between 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine and 2-(methylthio)benzoic acid (or its activated ester/acid chloride) . This convergent synthetic strategy offers two distinct diversification vectors that are not simultaneously available in the comparator chemotypes: (i) the carboxylic acid component can be varied to generate libraries of N-acyl pyrrolidine analogs with diverse aryl/heteroaryl substituents; (ii) the ortho-methylthio group on the benzoyl ring can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic modulation of polarity, hydrogen-bonding capacity, and metabolic stability without altering the core scaffold [1]. In contrast, the TRPC5 inhibitor series (Sharma et al., 2022) requires modification at the N-1 alkyl group or the C-2 pyrrolidine substituent, while the PrCP inhibitor series (Shen et al., 2011) relies on a piperidinyl-containing amide tail [2][3]. The benzimidazole N-1–pyrrolidine C-3 linkage in CAS 2034298-52-5 is constructed via nucleophilic aromatic substitution or SN2 displacement rather than the C–N cross-coupling strategies required for C-2-linked analogs, potentially simplifying scale-up synthesis for medicinal chemistry campaigns [4]. The compound is listed by commercial suppliers as a building block with typical purity specifications of ≥95% (HPLC), with molecular formula C₁₉H₁₉N₃OS and MW 337.45 .

Synthetic accessibility Library synthesis Late-stage functionalization Combinatorial chemistry

Optimal Research and Procurement Application Scenarios for CAS 2034298-52-5 Based on Quantitative Differentiation Evidence


De Novo Kinase or GPCR Screening Library Expansion with a Structurally Unprecedented Benzimidazole-Pyrrolidine Scaffold

CAS 2034298-52-5 is best deployed as a diversity element in kinase, GPCR, or ion channel screening libraries where scaffold novelty is a primary selection criterion. As established in Section 3 (Evidence Item 2), its N-1–C-3 benzimidazole-pyrrolidine connectivity is unprecedented among ChEMBL-annotated bioactive compounds [1], while the broader benzimidazole-pyrrolidine amide class has demonstrated target engagement across kinases (IGFR-1, IC₅₀ = 81 nM), bromodomains (BRPF1, IC₅₀ = 80 nM), serine proteases (PrCP, IC₅₀ ≈ 0.4 nM), and ion channels (TRPC5, IC₅₀ = 0.068 μM) [2][3][4]. The low TPSA (37.6 Ų) and zero HBD count predict favorable membrane permeability, making it particularly suitable for intracellular target screening in cellular assays (Section 3, Evidence Item 1) [5]. Procurement recommendation: acquire at ≥95% purity for primary screening; orthogonal analytical confirmation (¹H NMR, LCMS) is advised before committing to follow-up chemistry.

Lead Optimization SAR Campaign Targeting CNS-Penetrant Benzimidazole-Based Therapeutics

The calculated physicochemical profile of CAS 2034298-52-5 — LogP ≈ 3.6–4.2, TPSA = 37.6 Ų, HBD = 0 — positions it within the CNS MPO (Multiparameter Optimization) desirability space for brain-penetrant small molecules (Section 3, Evidence Item 1) [5][6]. By comparison, established benzimidazole drugs such as omeprazole and albendazole carry TPSA values of ~92–96 Ų and at least one HBD, resulting in significantly lower predicted CNS exposure [6]. The ortho-methylthio substituent offers a unique handle for systematic polarity tuning via controlled oxidation to sulfoxide or sulfone (Section 3, Evidence Item 4), enabling medicinal chemists to optimize the ADME profile without introducing additional heteroatoms or chiral centers [7]. This application is supported by class-level evidence from Sharma et al. (2022), who demonstrated that the benzimidazole-pyrrolidine TRPC5 inhibitor 16f is both selective and brain-penetrant in rodent PK studies [3].

Fragment-Based or Scaffold-Hopping Drug Discovery Requiring Orthogonal Synthetic Diversification Handles

For fragment-based drug discovery (FBDD) or scaffold-hopping initiatives, CAS 2034298-52-5 provides two chemically orthogonal diversification vectors: (i) amide bond variation at the pyrrolidine N-1 (via different carboxylic acid coupling partners), and (ii) sulfur oxidation state modulation at the ortho-methylthio group (–SMe → –SOMe → –SO₂Me) (Section 3, Evidence Item 4) [7]. This contrasts with the TRPC5 inhibitor series, which requires re-synthesis of the benzimidazole core to modify the C-2 substituent, and the PrCP series, whose piperidinyl tail is conformationally constrained and less amenable to late-stage diversification [3][4]. The compound's availability as a ≥95% pure building block from commercial suppliers enables rapid hit expansion without upfront investment in multi-step custom synthesis . Researchers should note that the compound has no pre-existing bioactivity annotation (ChEMBL, ZINC), meaning all screening data generated will be novel and potentially patentable [1].

Selectivity Profiling Against TRPC4/5 and Related Ion Channels Using a Topologically Distinct Chemotype

The transient receptor potential canonical (TRPC) channel family, particularly TRPC4 and TRPC5, has emerged as a high-value target class for kidney disease and pain indications [3]. The Sharma et al. (2022) study demonstrated that benzimidazole-pyrrolidine derivatives can achieve potent (IC₅₀ = 0.068 μM) and selective TRPC5 inhibition, but their SAR is confined to the 1-alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazole topology [3]. CAS 2034298-52-5, with its distinct N-1–C-3 architecture and 2-(methylthio)benzoyl amide, could be screened against TRPC4/5/6 channel panels to identify inhibitors with differentiated selectivity profiles arising from its alternative binding mode. The methylthio substituent may occupy subpockets not accessed by the Sharma series, and the amide carbonyl provides an additional hydrogen bond acceptor for potential interactions with channel pore residues. This application is speculative and contingent on prospective electrophysiological testing but is mechanistically grounded in the established druggability of TRPC channels by benzimidazole-containing ligands [3].

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.